molecular formula C14H20N2O2 B248148 N-(3-methylphenyl)-3-(4-morpholinyl)propanamide

N-(3-methylphenyl)-3-(4-morpholinyl)propanamide

Cat. No. B248148
M. Wt: 248.32 g/mol
InChI Key: ZBVHWIXRHUADOL-UHFFFAOYSA-N
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Description

WAY-119884 is a novel arylquinuclidine derivative developed as a potent squalene synthase inhibitor. This compound has shown significant potential in various scientific research fields, particularly in the treatment of parasitic infections and fungal diseases. Its unique structure and mechanism of action make it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-119884 involves multiple steps, starting with the preparation of the arylquinuclidine core This core is typically synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications

Industrial Production Methods: Industrial production of WAY-119884 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: WAY-119884 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the arylquinuclidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions include various derivatives of WAY-119884, each with potentially different biological activities.

Scientific Research Applications

WAY-119884 has a wide range of scientific research applications:

Comparison with Similar Compounds

WAY-119884 is compared with other squalene synthase inhibitors such as E5700 and BPQ-OH . While all these compounds share a similar mechanism of action, WAY-119884 is unique in its potency and selectivity. It has shown remarkable efficacy against drug-resistant strains of Candida tropicalis and Leishmania amazonensis .

Similar Compounds:

WAY-119884 stands out due to its unique structural features and superior efficacy in inhibiting squalene synthase, making it a valuable compound for further research and development.

properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(3-methylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)15-14(17)5-6-16-7-9-18-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17)

InChI Key

ZBVHWIXRHUADOL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2

Origin of Product

United States

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